Bibenzonium bromide

Description

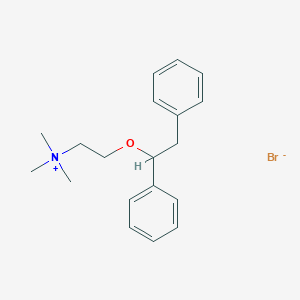

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(1,2-diphenylethoxy)ethyl-trimethylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26NO.BrH/c1-20(2,3)14-15-21-19(18-12-8-5-9-13-18)16-17-10-6-4-7-11-17;/h4-13,19H,14-16H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APVMLVNTOWQOHL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(CC1=CC=CC=C1)C2=CC=CC=C2.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80875177 | |

| Record name | Bibenzonium Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80875177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15585-70-3 | |

| Record name | Bibenzonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15585-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bibenzonium bromide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015585703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bibenzonium Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80875177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bibenzonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIBENZONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4455J9277Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Bibenzonium Bromide and Analogues

Established Synthetic Pathways for Quaternary Ammonium (B1175870) Compounds Relevant to Bibenzonium (B1208872) Bromide

The cornerstone of synthesizing quaternary ammonium compounds is the quaternization of tertiary amines. This reaction, often referred to as the Menshutkin reaction, involves the treatment of a tertiary amine with an alkyl halide to form the corresponding quaternary ammonium salt. researchgate.netresearchgate.net

The general reaction is: R₃N + R'X → [R₃NR']⁺X⁻

Where:

R₃N is a tertiary amine (e.g., trimethylamine)

R'X is an alkyl halide (e.g., 2-(1,2-diphenylethoxy)ethyl bromide)

[R₃NR']⁺X⁻ is the quaternary ammonium salt (e.g., Bibenzonium bromide)

This method is a fundamental and widely applied approach for preparing a vast array of QACs. researchgate.net The reaction conditions, such as solvent, temperature, and reaction time, are crucial parameters that influence the yield and purity of the final product.

Table 1: Overview of Established Synthetic Methods for Quaternary Ammonium Compounds

| Method | Reactants | General Description | Relevance to this compound |

|---|---|---|---|

| Menschutkin Reaction | Tertiary Amine + Alkyl Halide | A direct alkylation of a tertiary amine with an alkyl halide. It is one of the most common methods for synthesizing QACs. researchgate.net | Directly applicable using trimethylamine (B31210) and 2-(1,2-diphenylethoxy)ethyl bromide. wikimedia.org |

| Reaction with Dialkyl Sulfates | Tertiary Amine + Dialkyl Sulfate (B86663) | Dialkyl sulfates (e.g., dimethyl sulfate) are powerful alkylating agents used for quaternization. | Trimethylamine could be reacted with a suitable sulfate ester, though this involves more hazardous reagents. acs.org |

| Alkylation of Amines with Alcohols | Tertiary Amine + Alcohol | Requires a catalyst to activate the alcohol, making it a less direct but potentially greener alternative to alkyl halides. | Could potentially be achieved by reacting N,N-dimethylaminoethanol with a derivative of 1,2-diphenylethane. |

Novel Synthetic Routes and Process Optimization for this compound Production

While specific novel synthetic routes for this compound are not extensively documented in publicly available literature, the principles of process optimization for Active Pharmaceutical Ingredients (APIs) are directly applicable. gd3services.com Process optimization aims to develop a synthetic route that is efficient, cost-effective, and sustainable, particularly as production scales up. gd3services.comgenosynth.com

Key objectives in optimizing the synthesis of this compound include:

Maximizing yields: This involves fine-tuning reaction conditions such as temperature, concentration, catalyst choice, and reaction time. frontiersin.org

Avoiding hazardous reagents and conditions: Replacing toxic reagents (e.g., methyl halides) and avoiding extreme temperatures or pressures enhances safety and reduces environmental impact. gd3services.com

Eliminating costly purification: Developing reaction conditions that yield a high-purity product can minimize or eliminate the need for techniques like silica (B1680970) gel chromatography, which is expensive and generates significant waste. gd3services.com

Table 2: Strategies for Process Optimization in this compound Synthesis

| Optimization Parameter | Objective | Example Approach |

|---|---|---|

| Reaction Conditions | Maximize yield and minimize reaction time. utoronto.ca | Screening of various solvents, temperatures, and catalysts. |

| Starting Materials | Ensure availability and minimize cost. gd3services.com | Investigate alternative, more accessible precursors for the 2-(1,2-diphenylethoxy)ethyl moiety. |

| Purification | Reduce reliance on chromatography. gd3services.com | Optimize the reaction to achieve crystallization of the product directly from the reaction mixture. |

| Safety & Environment | Eliminate highly hazardous reagents. gd3services.com | Replace toxic alkylating agents like methyl bromide with greener alternatives such as dimethyl carbonate. acs.org |

Regioselective and Stereoselective Synthesis of this compound Isomers and Derivatives

The chemical structure of this compound contains a chiral center at the carbon atom bonded to the two phenyl groups and the ethoxy group. This means that this compound can exist as a pair of enantiomers. The development of stereoselective synthesis is crucial for producing a single, desired stereoisomer, which is often a requirement for pharmaceutical applications. iupac.org

A stereoselective synthesis of this compound would typically involve one of two strategies:

Chiral Starting Material: The synthesis could begin with an enantiomerically pure precursor, such as a specific stereoisomer of 1,2-diphenylethanol. Subsequent reactions would need to be designed to proceed without affecting the stereochemistry of the chiral center.

Asymmetric Catalysis: A non-chiral starting material could be used in a reaction employing a chiral catalyst. For instance, an asymmetric etherification reaction could be used to create the chiral ether linkage with a high degree of stereoselectivity. Additions of organolithium compounds to chiral N-tert-butanesulfinyl aldimines have been used to create chiral amino compounds, a strategy that could be adapted for synthesizing chiral precursors. scispace.com

Regioselectivity becomes a key consideration in the synthesis of derivatives of this compound, particularly those with substituted phenyl rings. rsc.org For example, if one of the phenyl rings were to be functionalized with a substituent, the synthetic route would need to control the position of this group. Regioselective reactions, such as directed ortho-metalation or specific electrophilic aromatic substitution, would be necessary to synthesize a specific regioisomer. nih.gov Palladium-catalyzed carboetherification reactions represent a modern method for constructing substituted rings with high stereocontrol, offering a potential strategy for creating complex derivatives. nih.gov

Green Chemistry Approaches in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. hilarispublisher.com The synthesis of quaternary ammonium compounds, including this compound, can be made more environmentally friendly through several approaches. researchgate.net

Key green chemistry strategies applicable to this compound synthesis include:

Use of Greener Reagents: Traditional quaternization often employs toxic and volatile alkyl halides (e.g., methyl bromide) or dimethyl sulfate. acs.org A greener alternative is dimethyl carbonate (DMC), which is non-toxic and produces only methanol (B129727) and carbon dioxide as byproducts. acs.org

Solvent-Free or Green Solvents: Performing reactions without a solvent or in environmentally benign solvents like water or ionic liquids can significantly reduce waste. tandfonline.comresearchgate.net Solvent-free synthesis of quaternary ammonium tribromides has been achieved by grinding the reactants together, a technique that could be explored for other QACs. tandfonline.com

Catalysis: The use of efficient catalysts can reduce energy requirements and improve atom economy by minimizing the formation of by-products. hilarispublisher.com Biocatalysis, using enzymes, represents a highly selective and environmentally friendly route for certain chemical transformations. researchgate.net

Designing for Degradation: While not strictly a synthesis method, a key principle of green chemistry is designing molecules that are effective but will degrade into harmless products after use, preventing long-term environmental accumulation. rsc.org

Table 3: Comparison of Traditional vs. Green Reagents for Quaternization

| Reagent Type | Traditional Reagent | Green Alternative | Advantages of Green Alternative |

|---|---|---|---|

| Methylating Agent | Methyl Bromide (CH₃Br), Dimethyl Sulfate ((CH₃)₂SO₄) | Dimethyl Carbonate (DMC, (CH₃O)₂CO) | Non-toxic, produces benign byproducts (methanol, CO₂), avoids formation of inorganic salt waste. acs.org |

| Solvent | Toluene, Dichloromethane (DCM) | Water, Ethanol, Ionic Liquids, Supercritical CO₂ | Reduced toxicity, flammability, and environmental persistence. hilarispublisher.comfrontiersin.org |

| Oxidant (for precursor synthesis) | Chromium-based reagents | Potassium Permanganate (KMnO₄) with recycling, H₂O₂ | Permanganate can be considered a green oxidant due to recycling technologies. H₂O₂ produces only water as a byproduct. tandfonline.com |

Pharmacological Investigations of Bibenzonium Bromide

Elucidation of Mechanism of Action

The precise molecular and cellular mechanisms underlying the antitussive effects of bibenzonium (B1208872) bromide are not extensively detailed in publicly available scientific literature. However, its classification as a centrally acting agent provides a general framework for its potential pharmacological actions. ncats.iodrugfuture.com

Molecular Target Identification and Characterization

Specific molecular targets of bibenzonium bromide have not been definitively identified in peer-reviewed publications. As a quaternary ammonium (B1175870) compound, its structure may lend itself to interactions with various biological molecules. who.intwho.intwho.int However, without dedicated studies, any proposed target remains speculative.

Receptor Binding and Signaling Pathway Modulation

There is a lack of specific data from receptor binding assays for this compound in the public domain. nih.gov For many centrally acting antitussives, the mechanism involves interaction with receptors in the cough center of the brainstem. who.int However, the specific receptors and signaling pathways modulated by this compound have not been characterized.

Enzymatic Inhibition or Activation Profiles

Currently, there are no specific studies available that detail the enzymatic inhibition or activation profiles of this compound. researchgate.netmedcraveonline.com While many drugs exert their effects through enzyme modulation, it is unknown if this is a primary mechanism for this compound.

Cellular and Subcellular Effects of this compound

Detailed investigations into the cellular and subcellular effects of this compound are not well-documented in the available literature. The general effect is believed to be the suppression of the cough reflex at a central level, which involves complex neural pathways. who.int The cough reflex is a multi-stage process involving sensory input from the airways to the brainstem and subsequent motor output to the respiratory muscles. who.int A centrally acting antitussive would modulate this neural circuitry, but the specific cellular changes induced by this compound remain to be elucidated.

Pharmacodynamic Studies

Pharmacodynamic studies are crucial for understanding the relationship between drug concentration and its observed effect. For this compound, the primary pharmacodynamic effect of interest is cough suppression.

In Vitro Models for Pharmacodynamic Assessment

In vitro pharmacodynamic models are valuable tools for characterizing the activity of new compounds. diva-portal.orgnih.gov These models can range from isolated enzyme or receptor preparations to more complex cell culture systems that can mimic certain aspects of a physiological response. researchgate.netmdpi.com In the context of antitussive research, in vitro models could potentially be used to study the interaction of a compound with neuronal cells or receptors implicated in the cough reflex. However, there are no specific in vitro pharmacodynamic studies for this compound reported in the available literature.

The table below outlines potential in vitro models that could be theoretically applied to study a centrally acting antitussive like this compound, though no specific data for this compound exists.

| In Vitro Model Type | Potential Application for Antitussive Research | Example Endpoints |

| Receptor Binding Assays | To identify and characterize the binding affinity of the compound to specific receptors (e.g., opioid, sigma, or other CNS receptors). | Ki (inhibition constant), IC50 (half-maximal inhibitory concentration) |

| Neuronal Cell Cultures | To assess the effect of the compound on neuronal excitability, neurotransmitter release, or signaling pathways in cell lines derived from neuronal tissue. | Changes in intracellular calcium levels, membrane potential, or release of neurotransmitters. |

| Brain Slice Preparations | To study the effect of the compound on synaptic transmission and neuronal activity in specific brain regions associated with the cough reflex, such as the brainstem. | Field potentials, postsynaptic currents. |

In Vivo Models for Pharmacodynamic Assessment

The antitussive (cough-suppressing) effects of this compound have been evaluated in various animal models. One common method involves inducing cough in animals and then measuring the reduction in cough frequency after administration of the drug.

In guinea pigs, cough has been induced by methods such as ammonia (B1221849) inhalation. who.int These models are frequently used in airway research because guinea pigs respond to a range of antitussive drugs and their cough reflex is similar to that of humans. frontiersin.org Another model utilizes electrical stimulation of the superior laryngeal nerve in cats to induce a cough reflex. who.int The superior laryngeal nerve contains afferent nerve fibers that are crucial in initiating the cough reflex. who.int

Dose-Response Relationships and Efficacy Parameters

The effectiveness of an antitussive agent like this compound is intrinsically linked to its dose. numberanalytics.com Establishing a dose-response relationship is a fundamental aspect of pharmacological assessment, as it determines the amount of the drug required to produce a desired therapeutic effect.

Studies have investigated the efficacy of this compound at different dosages. For instance, in guinea pigs, a subcutaneous dose of 10 mg/kg of this compound was found to be as effective as codeine in suppressing cough induced by ammonia inhalation. who.int In human studies, doses of 10 and 20 mg of this compound demonstrated a similar effect to equal doses of codeine phosphate (B84403) in elevating the cough threshold in response to ammonia vapor. who.int

Efficacy parameters in such studies often involve measuring the frequency and intensity of coughing. nih.gov For example, in some clinical investigations, cough relief is rated on a numerical scale to quantify the drug's effectiveness. who.int These parameters help in comparing the potency of different drugs and in determining the optimal therapeutic dose.

Comparative Pharmacodynamic Analyses with Related Compounds

Comparative studies are essential to understand the relative efficacy of a new drug in relation to existing treatments. This compound has been compared with other antitussive agents, most notably codeine, which is often used as a standard for comparison. who.int

In one study using guinea pigs, this compound, at a dose of 10 mg/kg administered subcutaneously, showed antitussive efficacy comparable to that of codeine. who.int Another study in cats, where coughing was induced by electrical stimulation of the superior laryngeal nerve, reported that this compound was three times more potent than codeine. who.int However, it is worth noting that some unpublished experiments were unable to confirm the antitussive action of this compound. who.int

Human volunteer studies have also been conducted to compare the effects of this compound with codeine and methadone. who.int Using a method where subjects inhale increasing concentrations of ammonia vapor until the glottis closes, it was found that 10 and 20 mg doses of this compound had a similar effect to the same doses of codeine phosphate in raising the cough threshold. who.int A key observation from this study was that this compound did not cause respiratory depression, a known side effect of opioid-based antitussives like codeine. who.int

Pharmacokinetic Profiling and Biotransformation

Pharmacokinetics encompasses the study of a drug's absorption, distribution, metabolism, and excretion (ADME). vibiosphen.comyoutube.com Understanding these processes is crucial for determining how the body affects a drug over time.

Absorption and Distribution Studies (In Vitro and In Vivo)

The absorption of a drug refers to its movement from the site of administration into the bloodstream, while distribution describes its subsequent transfer to various tissues throughout the body. youtube.com As a quaternary ammonium compound, this compound's absorption and distribution characteristics are influenced by its chemical structure. who.intwho.int

Quaternary ammonium compounds are generally known to be poorly absorbed from the gastrointestinal tract. Specific details on the absorption and distribution of this compound are not extensively documented in the available literature. However, general pharmacokinetic principles suggest that its distribution would be influenced by factors such as blood flow and its ability to bind to plasma proteins. youtube.com The bromide ion itself, once dissociated, is known to be absorbed and distributed throughout the body. nih.gov

Metabolic Stability and Enzyme Reaction Phenotyping

Metabolic stability assays are performed to determine how susceptible a compound is to being broken down by metabolic enzymes, primarily in the liver. xenotech.comevotec.com This is a key parameter in drug development as it influences the drug's half-life and clearance from the body. xenotech.com

Enzyme reaction phenotyping is a process used to identify the specific enzymes responsible for a drug's metabolism. evotec.comekb.eg This is important for predicting potential drug-drug interactions. ekb.eg The primary family of enzymes involved in drug metabolism is the cytochrome P450 (CYP) system. ekb.eg While specific data on the metabolic stability and enzyme reaction phenotyping of this compound are scarce, such studies would typically involve incubating the compound with human liver microsomes or recombinant enzymes to identify the metabolic pathways and the enzymes involved. evotec.com

Metabolite Identification and Characterization

The process of metabolite identification typically involves in vitro studies using liver microsomes or other tissue fractions, followed by in vivo studies in animal models. nih.gov Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to separate and identify the chemical structures of the metabolites. archive.org While specific metabolites of this compound have not been detailed in the provided search results, it is known that the body metabolizes drugs, and the resulting metabolites are often excreted in urine. chemeurope.com For instance, noscapine, another antitussive, is metabolized into cotarnine (B190853) and meconine, which are then detected in urine. chemeurope.com

Excretion Pathways and Clearance Mechanisms

Detailed studies outlining the specific excretion pathways and clearance mechanisms of this compound in humans are not readily found in published scientific literature. As a quaternary ammonium compound, it is generally expected to be poorly absorbed systemically and its excretion might primarily occur via the feces. However, without specific studies, the precise routes and rates of elimination remain uncharacterized.

The bromide ion itself is known to be excreted mainly by the kidneys, where it competes with chloride for tubular reabsorption. bionity.comnih.gov The half-life of the bromide ion in the body is influenced by chloride intake. bionity.com However, this information pertains to the inorganic ion and does not describe the excretion of the entire this compound molecule.

Databases such as DrugBank explicitly state that information on the clearance of this compound is "Not Available". wuxiapptec.comdrugbank.com This lack of data prevents a thorough understanding of how the body removes this compound, which is a critical component of its pharmacokinetic profile.

Bioavailability and Bioequivalence Research

There is a notable absence of research on the bioavailability and bioequivalence of this compound. Bioavailability refers to the proportion of an administered drug that reaches the systemic circulation, while bioequivalence studies compare the bioavailability of different formulations of the same drug. drugfuture.combookpi.org

For orally administered drugs, low bioavailability can be due to poor absorption from the gastrointestinal tract or significant first-pass metabolism in the liver. drugfuture.com As a quaternary ammonium compound, this compound's structure suggests it would have low lipid solubility, potentially leading to poor absorption and thus low oral bioavailability. However, without empirical data from dedicated studies, this remains a theoretical consideration.

The lack of published bioequivalence studies means there is no publicly available data to ensure that different formulations of this compound would produce the same therapeutic effect.

Drug Interaction Research

Comprehensive research into the drug interaction profile of this compound is not available in the public domain. This includes investigations into both pharmacodynamic and pharmacokinetic interactions.

Investigating Synergistic and Antagonistic Pharmacological Interactions

No specific studies have been identified that investigate the synergistic (enhancing) or antagonistic (inhibiting) pharmacological interactions between this compound and other drugs. drugbank.com As a cough suppressant, it might be co-administered with other medications for respiratory conditions, making the absence of this information significant. For instance, a patent for a combination therapy for cough mentions this compound in a list of non-opiate antitussives, but does not provide data on its specific interaction effects. walshmedicalmedia.com

Enzyme Induction and Inhibition Studies Relevant to Drug Metabolism

There is no available research on the potential of this compound to induce or inhibit key drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. wuxiapptec.combioivt.comresearchgate.net Enzyme induction can lead to faster metabolism and reduced efficacy of co-administered drugs, while inhibition can cause increased drug levels and potential toxicity. researchgate.net Given that many medications are metabolized by CYP enzymes, understanding a compound's capacity for induction or inhibition is crucial for predicting and avoiding clinically significant drug-drug interactions. bioivt.com The absence of such studies for this compound leaves a critical gap in its safety and interaction profile.

Structure Activity Relationship Sar Studies of Bibenzonium Bromide

Computational Chemistry Approaches in SAR Analysis

Computational methods have become indispensable in modern drug discovery, offering a rapid and cost-effective means to predict the biological activity of compounds and understand their interactions with biological targets at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. libretexts.orgresearchgate.net For bibenzonium (B1208872) bromide and its analogs, a QSAR study would involve the development of a regression model that correlates various molecular descriptors with their observed biological effects.

The process begins with the compilation of a dataset of bibenzonium bromide analogs and their corresponding biological activity data. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These can include electronic, steric, hydrophobic, and topological parameters. By employing statistical methods such as multiple linear regression or partial least squares, a QSAR model can be generated. appliedmineralogy.comresearchgate.net Such a model for this compound could help in predicting the activity of newly designed, unsynthesized analogs, thereby prioritizing synthetic efforts.

Table 1: Hypothetical QSAR Data for this compound Analogs

| Analog | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Predicted Biological Activity (IC50, µM) |

|---|---|---|---|---|

| Bibenzonium | 3.5 | 364.32 | 9.24 | 15.2 |

| Analog 1 | 3.8 | 378.35 | 9.24 | 12.5 |

| Analog 2 | 3.2 | 350.29 | 18.48 | 20.8 |

| Analog 3 | 4.1 | 392.38 | 9.24 | 9.7 |

This table is for illustrative purposes and does not represent actual experimental data.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. jscimedcentral.comjournalijar.com In the context of this compound, molecular docking simulations would be employed to visualize and analyze its interaction with its putative biological target at an atomic level. This method helps in understanding the binding mode and can provide a rationale for the observed biological activity. mdpi.com

The process requires the three-dimensional structures of both this compound and its target protein. The docking algorithm then samples a large number of possible conformations of the ligand within the binding site of the receptor, and a scoring function is used to estimate the binding affinity for each conformation. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for binding.

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its receptor over time. mdpi.comfrontiersin.org For the this compound-target complex, an MD simulation would start from the best-docked pose obtained from molecular docking. The simulation would then solve Newton's equations of motion for all atoms in the system, allowing the complex to move and fluctuate.

This approach can be used to assess the stability of the predicted binding mode and to calculate more accurate binding free energies. plos.org By analyzing the trajectory of the simulation, one can observe conformational changes in both the ligand and the protein upon binding and identify stable interactions that persist over time.

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. unina.itnih.gov For this compound, a pharmacophore model could be developed based on its known active conformation or derived from a set of active analogs. This model would typically include features like hydrophobic centers, hydrogen bond donors/acceptors, and positively charged groups. jppres.com

Once a pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for novel compounds that possess the same essential features and are therefore likely to exhibit similar biological activity. researchgate.net This process, known as virtual screening, can significantly accelerate the discovery of new lead compounds.

Experimental Investigations of Structural Modifications

While computational methods provide valuable predictions, experimental synthesis and biological testing of analogs are essential to validate the SAR hypotheses.

Systematic modification of the this compound structure and subsequent evaluation of the biological activity of the resulting analogs can provide direct evidence for the SAR. The influence of various substituents on the two phenyl rings and the quaternary ammonium (B1175870) head would be of particular interest.

For instance, introducing electron-donating or electron-withdrawing groups on the phenyl rings can alter the electronic properties of the molecule, which may affect its interaction with the target. msu.edulibretexts.org Similarly, modifying the length and branching of the alkyl chains on the quaternary nitrogen can influence the steric bulk and lipophilicity of the compound, which are often critical for biological activity in quaternary ammonium compounds. researchgate.net The effect of the position of these substituents (ortho, meta, para) would also be crucial to investigate. libretexts.org

Table 2: Hypothetical Biological Activity of Substituted this compound Analogs

| Substituent on Phenyl Ring | Position | Biological Activity (Relative Potency) |

|---|---|---|

| -H (Bibenzonium) | - | 1.0 |

| -OCH3 | para | 1.5 |

| -Cl | para | 0.8 |

| -NO2 | meta | 0.5 |

This table is for illustrative purposes and does not represent actual experimental data.

By combining these computational and experimental approaches, a comprehensive understanding of the structure-activity relationship of this compound can be achieved, paving the way for the rational design of new and improved therapeutic agents.

Role of Stereochemistry in Activity and Selectivity

A defining stereochemical feature of this compound is its achiral nature. The molecule lacks any stereocenters, meaning it does not exist as enantiomers or diastereomers. This inherent achirality simplifies its pharmacological profile, as the biological activity observed is attributable to a single, uniform chemical structure. This eliminates the complexities often seen with chiral drugs, where different stereoisomers can exhibit varied potencies, selectivities, or even opposing biological effects. inflibnet.ac.in

In many other classes of drugs, particularly those with rigid structures, stereochemistry is a critical determinant of efficacy. For instance, in certain neuromuscular blocking agents that are also quaternary ammonium compounds, such as those with a rigid steroid backbone, a specific stereoisomer is often responsible for the desired high-potency interaction with the target receptor. mmsl.cz The activity of such compounds is highly dependent on the precise three-dimensional arrangement of atoms, which dictates the fit within the receptor's binding site.

Impact of Conformational Flexibility on Pharmacological Profiles

The pharmacological profile of this compound is significantly influenced by its conformational flexibility. nih.gov This flexibility arises from several rotatable single bonds within its structure, primarily located in the ethylene (B1197577) diether linker that connects the two phenyl rings. These bonds include the C-O ether linkages and the central C-C bond of the ethylene bridge.

This structural pliability allows the molecule to adopt a multitude of conformations in solution. The ability to change its three-dimensional shape is crucial for effective binding to its biological target. It enables the two key pharmacophoric elements—the positively charged quaternary ammonium heads—to orient themselves optimally to interact with corresponding anionic sites on a receptor surface. Research on other bis-quaternary ammonium compounds has demonstrated that the length and flexibility of the linker chain are critical factors that determine the pharmacological outcome. mmsl.cz The specific length of the linker in this compound is therefore not arbitrary but is a determinant of its biological function.

Studies on analogous series of bis-quaternary compounds, where the linker length is systematically varied, have shown a direct correlation between this structural parameter and biological activity. This principle underscores the importance of the specific ethylene diether linker in this compound for its pharmacological profile.

| Analog Series (Hypothetical) | Linker Structure | Relative Activity (%) | Key Observation |

|---|---|---|---|

| Analog 1 | -(CH2)2-O-(CH2)2-O-(CH2)2- | 85 | Slightly longer linker reduces optimal fit. |

| Bibenzonium Core | -CH2-CH2-O-CH2-CH2- | 100 | Optimal linker length and flexibility for target binding. |

| Analog 2 | -CH2-O-CH2- | 40 | Shorter, more rigid linker prevents effective binding. |

| Analog 3 | -(CH2)6- | 65 | Increased flexibility and length alter binding mode. |

Design and Synthesis of this compound Analogs for SAR Elucidation

To systematically investigate the structure-activity relationships of this compound, a rational design and synthesis of targeted analogs is a key strategy. researchgate.netunimib.it This approach allows for the methodical alteration of specific molecular features to probe their influence on biological activity. The primary synthetic route to such bis-quaternary ammonium salts typically involves the quaternization of a suitable tertiary amine with a dihalide linker. mdpi.com

A focused analog design strategy for this compound would explore three main structural regions:

The Quaternary Ammonium Head: The N,N-diethyl groups can be replaced with other alkyl substituents (e.g., dimethyl, dipropyl) to determine how steric bulk in this region affects receptor interaction.

The Aromatic Rings: Introduction of various substituents (e.g., electron-withdrawing or electron-donating groups) onto the phenyl rings can elucidate the role of electronic and steric factors in binding.

The Flexible Linker: The length and rigidity of the ethylene diether linker can be modified. For example, synthesizing analogs with longer (e.g., propylene (B89431) glycol) or shorter linkers, or introducing elements that reduce conformational freedom, would directly test the hypothesis regarding the optimal distance and flexibility required for activity. mmsl.cznih.gov

The synthesis of these analogs would generally follow established chemical methodologies. For instance, to create an analog with a modified linker, the corresponding di-haloalkane ether would be synthesized and subsequently reacted with N,N-diethyl-N-(2-phenoxyethyl)amine to yield the target bis-quaternary ammonium bromide. This systematic approach allows for the generation of a library of compounds, whose biological evaluation can provide a detailed map of the SAR for this class of molecules. nih.govmdpi.com

| Analog Designation | Structural Modification | SAR Question Addressed |

|---|---|---|

| BB-NMe2 | Replace N,N-diethyl with N,N-dimethyl groups. | Is there a steric limit for the N-alkyl substituents? |

| BB-p-Cl | Add a chloro group at the para-position of one phenyl ring. | How do electron-withdrawing groups on the aromatic ring affect activity? |

| BB-Linker+1 | Extend the ethylene linker by one methylene (B1212753) unit (-O-(CH2)3-O-). | What is the optimal distance between the cationic heads for activity? |

| BB-Linker-Flex | Replace ethylene linker with a more rigid piperazine-based linker. | Is conformational flexibility essential for the pharmacological profile? |

Toxicological Assessment and Safety Profiling of Bibenzonium Bromide

In Vitro Toxicology Models and Methodologies

In vitro toxicology studies are performed on cultured cells or microorganisms to assess the potential of a substance to cause harm at the cellular level. nih.govnih.gov These methods are crucial for early-stage safety screening and can provide insights into the mechanisms of toxicity. nih.gov

Cytotoxicity and Cell Viability Assays

Cytotoxicity assays are fundamental in toxicology and measure the degree to which a substance is toxic to cells. www.gov.uk Various assays are used to determine cell viability after exposure to a chemical. Common methods include:

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals. fda.govd-nb.info The amount of formazan produced is proportional to the number of living cells. fda.gov

WST-1 Assay: Similar to the MTT assay, the WST-1 assay uses a tetrazolium salt that is cleaved to a soluble formazan by mitochondrial dehydrogenases in viable cells.

Neutral Red Uptake Assay: This assay assesses the viability of cells based on their ability to take up and store the neutral red dye within their lysosomes. d-nb.info

LDH Assay: The lactate (B86563) dehydrogenase (LDH) assay measures the release of LDH from cells with damaged membranes, which is an indicator of cytotoxicity.

These assays would be used to determine the concentration of bibenzonium (B1208872) bromide that causes a reduction in cell viability, often expressed as the IC50 (the concentration that inhibits 50% of cell viability). pensoft.net

Organ-Specific Toxicity Models (e.g., Hepatotoxicity, Nephrotoxicity)

To assess the potential for organ-specific toxicity, specialized in vitro models using cells from target organs are employed. nih.gov

Hepatotoxicity: Liver toxicity is a major concern for drug development. phytopharmajournal.comnih.gov In vitro models for hepatotoxicity often use primary human hepatocytes or liver-derived cell lines like HepG2 to evaluate the potential of a compound to cause liver injury. phytopharmajournal.comnih.gov These studies can reveal mechanisms such as the disruption of hepatocyte function, apoptosis, or bile duct injury. nih.gov

Nephrotoxicity: Kidney toxicity is another critical endpoint. frontiersin.org In vitro models for nephrotoxicity may use primary kidney cells or renal cell lines to investigate the effects of a compound on renal tubular cells and glomerular function. frontiersin.orgresearchgate.net

High-Throughput Screening for Toxicity Endpoints

High-throughput screening (HTS) allows for the rapid testing of thousands of chemicals against a variety of biological targets. toxys.com In toxicology, HTS is used to prioritize chemicals for further testing by identifying potential hazards early in the development process. researchgate.net An HTS campaign for bibenzonium bromide would involve testing it across a panel of assays to flag potential liabilities such as cytotoxicity, receptor off-targeting, or pathway perturbations. googleapis.com

Assessment of Genotoxicity and Mutagenicity

Genotoxicity assays determine if a substance can damage genetic material (DNA), while mutagenicity assays specifically assess the potential to cause mutations. dtu.dk Standard tests include:

Ames Test: This bacterial reverse mutation assay uses strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations to detect whether a chemical can cause a reversion to the wild type, indicating its mutagenic potential. mdpi.comnih.gov

In Vitro Micronucleus Test: This assay detects small nuclei (micronuclei) in the cytoplasm of cells that have undergone cell division. europa.eupmda.go.jp The presence of micronuclei indicates that the substance may have caused chromosome breakage or loss. pmda.go.jp

In Vitro Chromosomal Aberration Test: This test evaluates the potential of a substance to induce structural or numerical changes in chromosomes of cultured mammalian cells.

A positive result in these assays would suggest that this compound could be a potential carcinogen.

Immunotoxicity Profiling

Immunotoxicity is the adverse effect of a substance on the immune system. nih.gov In vitro immunotoxicity assays can assess various aspects of immune function, such as:

Lymphocyte proliferation assays: To determine if the compound affects the ability of immune cells to divide and respond to a challenge.

Cytokine production assays: To measure the release of signaling molecules that are critical for immune responses.

Natural killer (NK) cell activity assays: To evaluate the function of NK cells, which are important for killing infected or cancerous cells. inchem.org

Findings from standard toxicology studies, such as changes in immune system organ weights or alterations in white blood cell counts, can also indicate the potential for immunotoxicity. nih.gov

In Vivo Toxicology Models and Predictive Value

In vivo studies are conducted in living organisms, typically rodents, to understand the systemic effects of a chemical. europa.eu These studies are essential for predicting human toxicity and are often required by regulatory agencies. fda.gov

Preclinical in vivo toxicology studies can be categorized as acute, subchronic, or chronic, depending on the duration of exposure to the test substance. europa.eu These studies help to establish a dose-response relationship and identify the No-Observed-Adverse-Effect Level (NOAEL). europa.eu

For this compound, in vivo studies would be necessary to confirm any findings from in vitro tests and to evaluate its toxicokinetics (absorption, distribution, metabolism, and excretion). While in vitro to in vivo extrapolation (IVIVE) models are being developed to reduce the reliance on animal testing, in vivo studies remain a critical component of a comprehensive toxicological assessment. pmda.go.jp

Selection and Validation of Animal Models for this compound Toxicity

The selection of appropriate animal models is a foundational step in nonclinical safety assessment. The choice is guided by factors such as the model's physiological and metabolic similarity to humans, historical data, and regulatory acceptance. For pharmaceuticals, rodents (typically rats) and a non-rodent species (such as rabbits or dogs) are standardly used to allow for interspecies comparison and a more comprehensive prediction of potential human toxicity. europa.eu

For developmental and reproductive toxicity (DART) studies, the rat is the preferred species. toxicoop.com Rabbit models are also frequently used, particularly for developmental toxicity assessments (OECD 414). toxicoop.com Studies on quaternary ammonium (B1175870) compounds (QACs) have often utilized mice to investigate reproductive and developmental effects. nih.govtandfonline.comca.gov The validation of these models involves demonstrating their sensitivity to known toxicants and ensuring that the study design can adequately detect potential adverse effects of the test substance. Recently, there has been a significant push toward New Approach Methodologies (NAMs), including computational modeling and human organ-on-a-chip systems, to reduce, refine, and replace animal testing (the 3Rs). animalfreescienceadvocacy.org.aunih.gov The FDA Modernization Act 2.0 has empowered the acceptance of NAMs in lieu of animal studies where appropriate. animalfreescienceadvocacy.org.au

Acute and Subchronic Toxicity Studies

Acute toxicity studies are designed to evaluate the adverse effects that occur shortly after a single or multiple administrations of a substance within 24 hours. researchgate.net These studies help determine the median lethal dose (LD50) and identify target organs for toxicity. researchgate.net Subchronic studies, typically lasting 28 or 90 days, provide information on adverse effects from repeated exposure and help establish a No-Observed-Adverse-Effect Level (NOAEL). creative-biolabs.com

Table 1: Summary of Findings from Acute and Subchronic Toxicity Studies of Related Compounds

| Compound | Species | Study Type | Key Findings | Reference(s) |

|---|---|---|---|---|

| Sodium Bromide | Rat | 4-Week Subchronic | Lack of motor coordination at high doses. | who.int |

| Bencycloquidium Bromide | Dog | 91-Day Subchronic | NOAEL of 2.5 mg/kg/day; changes in blood glucose and renal markers at higher doses. | nih.gov |

| Sclerocarya birrea Kernel Extract | Rat | Acute & 28-Day Subchronic | LD50 >3000 mg/kg. Liver and kidney toxicity at high doses (3000-4000 mg/kg). | scienceworldjournal.org |

| Methyl Bromide | Rat, Mouse | Acute | Placed in Toxicity Category III for acute oral and dermal effects. | epa.gov |

Chronic Toxicity and Carcinogenicity Investigations

Chronic toxicity studies extend over a significant portion of the animal's lifespan to assess the cumulative effects of long-term exposure. Carcinogenicity studies, often combined with chronic toxicity studies, evaluate the tumor-forming potential of a substance.

There are no specific public carcinogenicity data for this compound. epa.govdrugbank.com However, data on the bromide ion and other bromide-containing compounds are informative. The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) evaluated inorganic bromide and established an acceptable daily intake, suggesting a low degree of chronic toxicity. who.intwho.int In a chronic study in dogs, high doses of bromide led to signs of intoxication. epa.govepa.gov

Regarding carcinogenicity, while there is inadequate evidence for the carcinogenicity of inorganic bromide in humans, a potential by-product, bromate, is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen (possibly carcinogenic to humans) based on sufficient evidence in experimental animals. who.int Other bromide compounds, such as vinyl bromide, are considered probably carcinogenic to humans (Group 2A) based on sufficient evidence in animals, where it caused liver angiosarcomas and Zymbal gland carcinomas in rats. nih.goviarc.fr This underscores that the toxicological profile, including carcinogenicity, is specific to the entire molecule, not just the bromide ion.

Reproductive and Developmental Toxicity Evaluations

Reproductive and developmental toxicity (DART) studies investigate the potential adverse effects of a substance on sexual function, fertility, and the development of offspring from conception through maturity. europa.eu These studies are typically conducted in rats and sometimes a second species like rabbits. toxicoop.com

Specific DART studies on this compound are not publicly documented. However, studies on the broader class of QACs have raised concerns. Research in mice exposed to a mixture of alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC) and didecyl dimethyl ammonium chloride (DDAC) reported reduced fertility, altered estrous cycles, and decreased sperm motility. nih.gov The same studies noted an increase in neural tube defects in the offspring of exposed mice, even when exposure occurred only through the male parent. nih.govtandfonline.com Conversely, a systematic review of unpublished regulatory studies on ADBAC and DDAC found no test article-related developmental or reproductive effects in rats or rabbits, though some effects in rabbits at the highest dose were noted. ca.gov

Studies on other bromide compounds have also been conducted. Pregnant rats fed bromide produced offspring with reduced learning ability. epa.govepa.gov Studies with pyridostigmine (B86062) bromide in rats did not find effects on fertility but did note a slight, transient decrease in pup body weight gain at high doses that caused maternal toxicity. nih.gov

Table 2: Summary of Findings from Reproductive and Developmental Toxicity Studies of Related Compounds

| Compound/Class | Species | Study Type | Key Findings | Reference(s) |

|---|---|---|---|---|

| Quaternary Ammonium Compounds (QACs) | Mouse | Reproductive/Developmental | Reduced fertility, decreased sperm motility, increased neural tube defects in offspring. | nih.govtandfonline.com |

| Bromide | Rat | Developmental | Offspring of treated dams showed reduced learning ability. | epa.govepa.gov |

| Pyridostigmine Bromide | Rat | Reproductive/Developmental | No effect on fertility; slight decrease in pup body weight gain secondary to maternal toxicity. | nih.gov |

| Methyl Bromide | Rat, Rabbit | Developmental | No teratogenic effects observed. | scialliconsulting.com |

Neurotoxicity and Behavioral Toxicology Studies

Neurotoxicity studies are designed to detect adverse changes in the structure or function of the nervous system. These can range from clinical observations of behavior and motor function to detailed histopathological examination of neural tissues. toxicoop.com

While specific neurotoxicity data for this compound is unavailable, the neurotoxic potential of bromide ions is well-documented. Chronic overexposure to bromides can lead to a condition known as "bromism," characterized by a wide range of neurological and psychiatric symptoms, including lethargy, fatigue, irritability, ataxia, confusion, hallucinations, and psychosis. umich.eduemergencymedicalminute.org In animal studies, rats fed high levels of sodium bromide showed a lack of grooming and motor incoordination. who.intepa.gov Furthermore, studies have shown that pregnant rats exposed to bromide gave birth to offspring with diminished learning capabilities, indicating a potential for developmental neurotoxicity. epa.govepa.gov

Toxicokinetic Studies and Exposure Assessment

Toxicokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound. This information helps to relate the administered external dose to the internal concentration of the substance and its metabolites in the body, providing a basis for interpreting toxicology findings and extrapolating them from animals to humans. europa.eunih.gov

Specific toxicokinetic data for this compound is not found in the reviewed literature. However, the general behavior of bromide ions and other quaternary ammonium compounds can provide insights. The bromide ion has a long biological half-life, approximately 12 days in humans, which can lead to accumulation with chronic use. epa.govemergencymedicalminute.org A study on another QAC, bencycloquidium bromide, in dogs found that the compound did not accumulate in blood plasma after repeated administration, but residues were found in most tissues, especially the kidney. nih.gov The permanently charged nature of QACs generally leads to high water solubility and low volatility. nih.gov Exposure assessment involves quantifying the extent of contact with a substance, which is essential for risk assessment. For a potential pharmaceutical, this would involve detailed analysis of plasma concentrations achieved at different dose levels in toxicology studies and comparing them to expected therapeutic exposures in humans. europa.eu

Computational Toxicology and Predictive Modeling

Computational toxicology utilizes computer-based models to predict the toxic effects of chemicals, thereby reducing the reliance on animal testing and providing faster, more cost-effective screening. nih.gov A primary tool in this field is the Quantitative Structure-Activity Relationship (QSAR) model, which links the chemical structure of a compound to its biological activity or toxicity. mdpi.com

QSAR models have been developed to predict the acute toxicity of QACs to various organisms. rsc.orgappliedmineralogy.com For example, models have been established to predict the toxicity of bromide-based ionic liquids to the bacterium Vibrio fischeri and the water flea Daphnia magna. mdpi.com These models can help in the early stages of drug development to screen out compounds with a high likelihood of toxicity. nih.gov The development and validation of such predictive models are key goals of agencies aiming to implement alternatives to animal testing. nih.gov However, the predictive power of these models for complex endpoints like carcinogenicity or reproductive toxicity is still an area of active research, and their applicability domain must be carefully considered. nih.govrsc.org For instance, some models have found QACs difficult to predict accurately, suggesting they may fall outside the defined applicability domain of certain models. rsc.org

Quantitative Structure-Toxicity Relationship (QSTR) Modeling

Quantitative Structure-Toxicity Relationship (QSTR) models are computational tools that correlate the structural or physicochemical properties of chemicals with their toxicity. ontosight.ainih.gov These models are essential for predicting the toxicity of new or untested chemicals, thereby reducing the need for extensive animal testing. ontosight.ai

For QACs, QSTR models have been developed to predict their toxic effects on various organisms. appliedmineralogy.comresearchgate.net A study on the toxicity of 11 QACs to the green alga Chlorella vulgaris developed a QSTR model using quantum chemistry descriptors. appliedmineralogy.com The model demonstrated that properties like alkyl chain lengths, polarizability, and the most positive net atomic charges on a hydrogen atom were key descriptors in determining toxicity. appliedmineralogy.com Another study on the toxicity of 13 QACs to two green algae species also found that alkyl chain length and total connectivity were major factors. researchgate.net

The development of a QSTR model for a compound like this compound would involve:

Data Collection: Gathering a dataset of structurally similar QACs with known toxicity values. ontosight.ai

Descriptor Calculation: Calculating relevant molecular descriptors, such as hydrophobicity, molecular weight, and electronic properties. ontosight.aiappliedmineralogy.com

Model Development: Using statistical methods like multiple linear regression or partial least squares to create a mathematical equation linking the descriptors to toxicity. ontosight.aiappliedmineralogy.com

Validation: Rigorously testing the model's predictive power using internal and external validation techniques. ontosight.ai

Table 1: Illustrative QSTR Model Parameters for QAC Toxicity Prediction

| Model | Statistical Parameter | Value | Significance |

|---|---|---|---|

| PLS model for Chlorella vulgaris appliedmineralogy.com | R²X(cum) | 0.953 | Cumulative variance of the independent variables explained by the model |

| Q²(cum) | 0.893 | Cumulative cross-validated regression coefficient, indicating predictive ability | |

| R² | 0.975 | Correlation coefficient between observed and fitted values | |

| SVM model for Pseudokirchneriella subcapitata nih.gov | R² (training set) | 0.76 | Coefficient of determination, indicating the proportion of the variance in the dependent variable that is predictable from the independent variable(s) |

| R² (test set) | 0.75 |

In Silico Prediction of Toxicity Endpoints

In silico toxicology involves the use of computer-based models to predict the potential toxicity of chemicals. frontiersin.org These methods are valuable for screening large numbers of compounds quickly and cost-effectively. jpionline.org For QACs, in silico tools can predict various toxicity endpoints, including acute toxicity, skin sensitization, and endocrine disruption. nih.govberkeley.edu

A study investigating the estrogen receptor-alpha agonism of 70 QACs and phthalates used a computational toxicology approach to predict their endocrine-disrupting potential. berkeley.edu The model identified 10 compounds with significant predicted agonism. berkeley.edu Another study used in silico tools to predict the acute oral toxicity of organophosphorus compounds, demonstrating the utility of these methods for risk assessment. nih.gov

For this compound, in silico prediction would involve using software that contains various QSTR models and expert systems to estimate its toxicity profile. This could include predictions for:

Acute Toxicity (LD50): The lethal dose for 50% of a test population.

Carcinogenicity and Mutagenicity: The potential to cause cancer or genetic mutations.

Organ-Specific Toxicity: Potential adverse effects on the liver, heart, or other organs.

Table 2: Example of In Silico Toxicity Endpoint Predictions for a Quaternary Ammonium Compound

| Toxicity Endpoint | Predicted Result | Prediction Confidence | Methodology |

|---|---|---|---|

| Acute Oral Toxicity (Rat LD50) | 160 mg/kg (Class 3) | 72.9% | ProTox-II Server jpionline.org |

| Hepatotoxicity | Inactive | High | ADMETlab frontiersin.org |

| Carcinogenicity | Inactive | Moderate | TOPKAT japsonline.com |

| Mutagenicity | Inactive | High | TOPKAT japsonline.com |

| Skin Sensitization | No signs | Good | Molecular Docking nih.gov |

Application of Machine Learning Algorithms in Toxicity Prediction

Machine learning (ML), a subset of artificial intelligence, is increasingly used in toxicology to develop predictive models. nih.govcam.ac.uk ML algorithms can identify complex patterns in large datasets, making them well-suited for toxicity prediction. mdpi.commdpi.com Common ML algorithms in toxicology include support vector machines (SVM), random forests (RF), and deep neural networks (DNNs). cam.ac.uknih.gov

For surfactants like QACs, ML models have been developed to predict properties such as the critical micelle concentration (CMC), which can be related to toxicity. arxiv.org Graph Neural Networks (GNNs) have shown promise in predicting the CMC of various surfactant classes. arxiv.org Furthermore, ML algorithms are used to enhance traditional QSAR models for toxicity prediction. mdpi.com A study on the toxicity of organic chemicals to Daphnia magna developed a novel QSTR model using a combination of Ant Colony Optimization (ACO) and SVM. nih.gov

The application of ML to predict the toxicity of this compound would follow these steps:

Data Curation: Assembling a large, high-quality dataset of QACs with their known toxicities.

Feature Engineering: Representing the chemical structures in a machine-readable format, such as molecular fingerprints or descriptors.

Model Training: Training an ML algorithm on the curated dataset to learn the relationship between chemical structure and toxicity.

Performance Evaluation: Assessing the model's accuracy using various metrics, such as the area under the curve (AUC) for classification models. mdpi.com

Table 3: Comparison of Machine Learning Models in Toxicity Prediction

| Algorithm | Strengths | Example Application | Reference |

|---|---|---|---|

| Support Vector Machine (SVM) | Effective in high-dimensional spaces, robust against overfitting. | Predicting toxicity of organic chemicals to algae. | nih.gov |

| Random Forest (RF) | Handles large datasets, provides feature importance. | Often outperforms other methods in comparative studies. | mdpi.com |

| Deep Neural Networks (DNN) | Can learn complex, non-linear relationships. | Predicting toxicity based on high-throughput screening data. | mdpi.com |

| Graph Neural Networks (GNN) | Captures the graph structure of molecules. | Predicting critical micelle concentration of surfactants. | arxiv.org |

Integrated Approaches to Testing and Assessment (IATA)

Integrated Approaches to Testing and Assessment (IATA) are frameworks that combine data from multiple sources to make decisions about chemical safety. oecd.orgeuropa.eu These approaches aim to provide a more holistic and efficient evaluation by integrating information from in silico models, in vitro assays, and other available data, thereby reducing reliance on animal testing. oecd.orgnih.gov

An IATA for a QAC like this compound would be designed to address specific regulatory questions, such as the potential for respiratory toxicity. The process would involve a tiered approach:

Problem Formulation: Clearly defining the scope and objectives of the assessment.

Information Gathering: Collecting all existing data on this compound and structurally similar QACs.

In Silico Analysis: Using QSTR and other computational models to predict toxicity profiles and identify potential hazards.

In Vitro Testing: Conducting targeted cell-based assays to investigate specific mechanisms of toxicity suggested by the in silico analysis.

The development of IATA is an ongoing area of research, with organizations like the OECD providing guidance on their development and application. europa.eu

Mechanism-Based Toxicology and Adverse Outcome Pathways (AOPs)

Mechanism-based toxicology aims to understand the biological processes that lead from a chemical exposure to an adverse health effect. A key tool in this field is the Adverse Outcome Pathway (AOP), which provides a structured representation of the sequence of events from the molecular initiating event (MIE) to the final adverse outcome. nih.govnih.gov

For QACs, AOPs have been developed to describe their potential to cause respiratory and gastrointestinal effects. nih.gov The proposed AOP for certain QACs suggests the following sequence of key events:

Molecular Initiating Event (MIE): Incorporation of the QAC into the epithelial cell membrane at the point of contact. nih.govtandfonline.com

Key Event 1: Disruption of the cell membrane and mitochondrial function. nih.gov

Key Event 2: Cell death through lysis, necrosis, or apoptosis. nih.gov

Key Event 3: Recruitment of pro-inflammatory mediators, leading to inflammation, edema, and excess mucus production. nih.gov

Adverse Outcome: Epithelial degeneration and dysplasia. nih.gov

Understanding the AOP for this compound would be invaluable for developing targeted in vitro tests and for supporting risk assessment by providing a clear mechanistic framework. The AOP concept is a cornerstone of modern toxicology and is actively promoted by organizations like the OECD. oecd.org

Analytical Methodologies for Bibenzonium Bromide Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of Bibenzonium (B1208872) bromide, offering powerful tools for its separation from complex mixtures and for its precise quantification. longdom.org These techniques are renowned for their high sensitivity and accuracy, making them indispensable in pharmaceutical analysis. drawellanalytical.com

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems (e.g., UV, Refractive Index, Corona Charged Aerosol Detection)

High-Performance Liquid Chromatography (HPLC) stands out as a robust and versatile method for the determination of Bibenzonium bromide. drawellanalytical.com The technique's sensitivity and accuracy make it well-suited for quantifying the compound, even in the presence of complex matrices. irobiocide.com HPLC systems can be coupled with various detectors to enhance selectivity and sensitivity.

Ultraviolet (UV) detection is commonly employed, often at a wavelength of 210 nm, for the analysis of bromide-containing compounds. irobiocide.comlcms.cz The method's effectiveness relies on the principle that the peak area or height in the resulting chromatogram is proportional to the analyte's concentration. longdom.org To ensure accuracy, a calibration curve is typically constructed using standards of known concentrations. irobiocide.com

The choice of mobile phase and column is critical for achieving optimal separation. For instance, a mobile phase consisting of a sodium heptane (B126788) sulfonate solution and acetonitrile (B52724) (35:65) has been used effectively. irobiocide.com The stationary phase, often a C18 column, allows for the separation of various compounds based on their interaction with the column material. helixchrom.comekb.eggrupomarista.org.br The versatility of HPLC allows for its use in both isocratic and gradient elution methods, providing smooth baselines and reproducible results. actylislab.com

| Parameter | Value/Description | Source |

| Technique | High-Performance Liquid Chromatography (HPLC) | drawellanalytical.comirobiocide.com |

| Detector | UV | irobiocide.comlcms.cz |

| Wavelength | 210 nm | irobiocide.com |

| Mobile Phase | 0.02 mol/L sodium heptane sulfonate solution (containing 0.1% triethylamine, pH 3.45±0.10) - acetonitrile (35:65) | irobiocide.com |

| Flow Rate | 1.0 ml/min | irobiocide.com |

| Injection Volume | 10 µL | irobiocide.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS)

For enhanced sensitivity and selectivity, particularly in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and its advanced version, Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS), are the methods of choice. bund.denih.govresearchgate.net These techniques combine the separation power of liquid chromatography with the mass-analyzing capabilities of tandem mass spectrometry. bund.de

LC-MS/MS methods are particularly effective for detecting a large number of substances simultaneously in a single analysis. bund.de The use of Multiple Reaction Monitoring (MRM) is a preferred scanning mode, offering high specificity and sensitivity. bund.dersc.org UPLC systems, utilizing smaller particle-sized columns, provide faster analysis times and improved resolution compared to conventional HPLC. grupomarista.org.brnih.gov

In UPLC-ESI-MS/MS, the electrospray ionization (ESI) source converts the analyte molecules into gas-phase ions, which are then separated and detected by the tandem mass spectrometer. rsc.orgnih.gov This method has been successfully applied for the quantification of various compounds in plasma and other biological samples. rsc.orgnih.gov The development of these methods involves optimizing parameters such as the mobile phase composition, flow rate, and mass spectrometric conditions to achieve the desired sensitivity and accuracy. nih.govfortunejournals.com

| Parameter | UPLC-ESI-MS/MS for N-butylscopolamine (a quaternary ammonium (B1175870) compound) | Source |

| Technique | Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) | grupomarista.org.brnih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI) | rsc.orgnih.gov |

| Column | C18 | grupomarista.org.brnih.gov |

| Mobile Phase | Acetonitrile: 5 mM ammonium acetate (B1210297) + 0.1% formic acid (90:10, v/v) | grupomarista.org.brnih.gov |

| Detection Mode | Selective Reaction Monitoring (SRM) | grupomarista.org.brnih.gov |

| Linear Range | 0.03 - 10.00 ng/ml | nih.gov |

Gas Chromatography (GC) for Volatility Assessment

Gas Chromatography (GC) is a powerful technique for the analysis of volatile organic compounds. nih.govepa.gov While this compound itself is a non-volatile quaternary ammonium salt, GC can be employed to assess the presence of any volatile impurities or degradation products. gcms.cz For non-volatile analytes, a derivatization step is often necessary to increase their volatility, making them suitable for GC analysis. gcms.cz

The principle of GC involves separating compounds in a gaseous mobile phase as they pass through a stationary phase within a column. notulaebotanicae.ro The choice of column, such as a DB-5 (5% phenyl 95% methylpolysiloxane) column, and operating conditions like injector and detector temperatures are crucial for achieving good separation. tsijournals.com Flame ionization detectors (FID) are commonly used for the detection of organic compounds. notulaebotanicae.rotsijournals.com

A headspace GC-MS method has been established for the quantification of bromide ions in biological samples, which could be adapted for related analyses. nih.gov This method involves analyzing the volatile compounds in the headspace above the sample, offering a simple and rapid approach for certain applications. nih.gov

Thin-Layer Chromatography (TLC) in this compound Analysis

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile chromatographic technique used for the separation and identification of components in a mixture. umich.edulongdom.orgmerckmillipore.com It is often utilized to monitor the progress of chemical reactions or to perform a preliminary analysis of a sample's composition. umich.edu The separation is based on the differential migration of compounds over a thin layer of adsorbent material, such as silica (B1680970) gel, coated on a plate. longdom.orgmerckmillipore.com

The process involves spotting the sample onto the baseline of the TLC plate, followed by developing the plate in a chamber containing a suitable mobile phase (solvent system). umich.edumerckmillipore.com The separation occurs as the mobile phase moves up the plate by capillary action, carrying the sample components at different rates depending on their affinity for the stationary and mobile phases. merckmillipore.com Visualization of the separated spots can be achieved under UV light or by using specific chemical reagents. umich.eduresearchgate.net TLC can also be coupled with mass spectrometry (TLC/MS) for the chemical identification of the separated spots. researchgate.net

| Parameter | General TLC Procedure | Source |

| Stationary Phase | Silica gel or alumina (B75360) coated plates | umich.edulongdom.org |

| Mobile Phase | A volatile solvent or solvent mixture (e.g., acetone, ethyl acetate, dichloromethane) | umich.edu |

| Application | Spotting the dissolved sample onto the baseline of the plate | umich.edu |

| Development | Placing the plate in a developing chamber with the mobile phase | umich.edumerckmillipore.com |

| Visualization | UV light or chemical spray reagents | umich.eduresearchgate.net |

Spectroscopic and Electrochemical Characterization Methods

Spectroscopic and electrochemical methods provide alternative and complementary approaches for the analysis and characterization of this compound.

Colorimetric and Spectrophotometric Assays

Colorimetric and spectrophotometric assays are based on the principle of measuring the amount of light absorbed by a colored solution, which is proportional to the concentration of the analyte. ajptr.comresearchgate.netthermofisher.com These methods are often simple, rapid, and cost-effective. researchgate.net

A common approach involves reacting the analyte with a specific reagent to produce a colored product (chromogen). ajptr.com The intensity of the color is then measured using a spectrophotometer at the wavelength of maximum absorbance. ajptr.comthermofisher.com For instance, the phenol (B47542) red colorimetric method has been used for the quantitative analysis of bromide ions. s4science.at In this method, bromide ions react with chloramine-T in the presence of phenol red to form a brominated compound with a color ranging from reddish to violet, which is measured at 590 nm. s4science.at The selection of the reagent and reaction conditions, such as pH, is critical for the specificity and sensitivity of the assay. ajptr.com

| Parameter | Phenol Red Colorimetric Method for Bromide | Source |

| Principle | Oxidation of bromide and subsequent bromination of phenol red | s4science.at |

| Reagents | Chloramine-T, Phenol red indicator solution, Acetate buffer | s4science.at |

| pH | 4.5 - 4.7 | s4science.at |

| Wavelength | 590 nm | s4science.at |

| Instrumentation | UV/Vis Spectrophotometer | s4science.at |

Electrophoretic Techniques for Purity and Identity

Electrophoretic techniques are powerful tools for assessing the purity and confirming the identity of ionic compounds like this compound, which is a quaternary ammonium salt. Capillary Electrophoresis (CE), in particular, offers high separation efficiency, rapid analysis times, and requires minimal sample and reagent volumes.

For quaternary ammonium compounds, CE methods are typically employed to separate the main compound from any process-related impurities or degradation products. aesan.gob.es The separation principle in CE is based on the differential migration of ions in an electrolyte solution (background electrolyte) under the influence of a high-voltage electric field. The migration speed is determined by the ion's charge-to-size ratio, allowing for the effective separation of structurally similar molecules.

While specific CE methods for this compound are not extensively detailed in publicly available literature, methods developed for other quaternary ammonium salts can be adapted. For instance, a typical CE setup would involve an uncoated fused-silica capillary, a background electrolyte containing a buffer to maintain a stable pH, and possibly an organic modifier like acetonitrile to improve separation efficiency. oiv.int Detection is commonly achieved using a UV detector, as aromatic moieties within the this compound structure would absorb UV light. nih.gov The purity is determined by comparing the peak area of the main compound to the total area of all detected peaks, while identity is confirmed by comparing the migration time of the sample to that of a certified reference standard.

Advanced Electrochemical Methods for Detection and Quantitation

Electrochemical methods offer a sensitive and cost-effective alternative to chromatographic techniques for the detection and quantification of electroactive compounds. Techniques such as voltammetry can be applied to the analysis of this compound, given that its organic structure can be oxidized or reduced at an electrode surface.